Lower Activation Energy for C–ON Bond Cleavage Relative to Tertiary Alkoxyamine Analogs
The activation energy (Eₐ) for homolytic cleavage of the C–ON bond in 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine was determined to be 30.6 kcal/mol via thermogravimetric analysis and product evolution studies [1]. In contrast, a tertiary alkoxyamine bearing a different alkyl fragment (α-phenethyl/diethyl nitroxyl) exhibits an activation enthalpy (ΔH‡) of 34.3 ± 1.6 kcal/mol, requiring heating above 150 °C for thermolysis to proceed [2]. The lower activation energy of the target compound translates to a lower onset temperature for radical generation, enabling polymerization at reduced thermal budgets.
| Evidence Dimension | Activation Energy for C–ON Bond Homolysis |
|---|---|
| Target Compound Data | 30.6 kcal/mol |
| Comparator Or Baseline | Tertiary alkoxyamine (α-phenethyl/diethyl nitroxyl): ΔH‡ = 34.3 ± 1.6 kcal/mol |
| Quantified Difference | ~3.7 kcal/mol (12% lower) |
| Conditions | Thermal decomposition in bulk; thermogravimetry and GC-MS product analysis [1]; DSC/kinetic analysis in solution [2] |
Why This Matters
Lower activation energy permits polymerization initiation at milder temperatures, reducing thermal side reactions and enabling temperature-sensitive monomer systems.
- [1] Howell, B. A.; Priddy, D. B.; Li, I. Q.; Smith, P. B.; Kastl, P. E. Thermal Decomposition of 2,2,6,6-Tetramethyl-(1-phenethyloxy)piperidine. Thermochim. Acta 1999, 340–341, 279–283. View Source
- [2] Engel, P. S.; Duan, S.; Arhancet, G. B. Thermolysis of a Tertiary Alkoxyamine. Recombination and Disproportionation of α-Phenethyl/Diethyl Nitroxyl Radical Pairs. Macromolecules 1997, 30 (15), 4272–4277. View Source
